molecular formula C11H14O6 B156495 Elenolic acid CAS No. 34422-12-3

Elenolic acid

Cat. No. B156495
CAS RN: 34422-12-3
M. Wt: 242.22 g/mol
InChI Key: MQFAJBBHEYTHKF-BIIVOSGPSA-N
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Description

Elenolic acid is a component of olive oil, olive infusion, and olive leaf extract . It can be considered as a marker for the maturation of olives . Oleuropein, a chemical compound found in olive leaf from the olive tree, together with other closely related compounds such as 10-hydroxyoleuropein, ligstroside, and 10-hydroxyligstroside, are tyrosol esters of elenolic acid .


Synthesis Analysis

Elenolic acid (EA) was synthesized by hydrolysis of oleuropein followed by multiple steps of extraction and purification procedures .


Molecular Structure Analysis

Elenolic acid has a molecular formula of C11H14O6 . Its average mass is 242.225 Da and its monoisotopic mass is 242.079041 Da . It has 3 defined stereocenters .


Chemical Reactions Analysis

While there is limited information available on the specific chemical reactions involving elenolic acid, it’s known that it’s derived from oleoside methylester .


Physical And Chemical Properties Analysis

Elenolic acid has a molecular formula of C11H14O6 . Its average mass is 242.225 Da and its monoisotopic mass is 242.079041 Da . It has 3 defined stereocenters .

Scientific Research Applications

Antimicrobial Activity

Elenolic acid derivatives have been studied for their antimicrobial activity, particularly as potential natural food preservative agents. Research indicates that extracts from olive fruit or leaves containing elenolic acid and other compounds could be suitable for food preservation, but further research is needed to evaluate their activity in food matrices and their impact on sensorial properties of products (Thielmann, Kohnen, & Hauser, 2017).

Corrosion Inhibition

Studies have also shown that elenolic acid can act as a corrosion inhibitor for metals like copper in saline solutions. Acid hydrolysis extracts from olive leaf, containing elenolic acid, demonstrated significant inhibition efficiency, suggesting potential applications in corrosion prevention (Refait, Rahal, & Masmoudi, 2020).

Antioxidant Properties

Elenolic acid is noted for its antioxidant properties. Research into hollow biopolymer nanospheres for encapsulating phenolic acids like elenolic acid has shown that such encapsulation can enhance their antioxidative activities and improve stability under harsh conditions like high salt concentrations, UV light, or heat treatments (Li et al., 2017).

Anti-Influenza Activity

A study on an olive leaf extract rich in elenolic acid, Isenolic®, found it to have anti-influenza virus activity. The extract displayed neuraminidase inhibitor activity and preserved cell viability under viral infection, suggesting its potential as a natural alternative for influenza treatments (Salamanca et al., 2021).

Heating Effects on Olive Oils

Research examining the effects of heating on virgin olive oils and their blends found that elenolic acid derivatives, among other phenolic compounds, showed significant changes in their profiles upon heating, influencing the overall quality of the oils (Valli et al., 2010).

properties

IUPAC Name

2-[(2S,3S,4S)-3-formyl-5-methoxycarbonyl-2-methyl-3,4-dihydro-2H-pyran-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O6/c1-6-8(4-12)7(3-10(13)14)9(5-17-6)11(15)16-2/h4-8H,3H2,1-2H3,(H,13,14)/t6-,7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFAJBBHEYTHKF-BIIVOSGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(=CO1)C(=O)OC)CC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@H](C(=CO1)C(=O)OC)CC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188002
Record name Elenolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elenolic acid

CAS RN

34422-12-3
Record name Elenolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34422-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elenolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034422123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elenolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELENOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C9M8PFI8E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,320
Citations
FA MacKellar, RC Kelly, EE Van Tamelen… - Journal of the …, 1973 - ACS Publications
… (4), we suggest that elenolic acid possesses the structure and absolute con… elenolic acid methyl ester reported in the accompanying communication.4 The nmr spectrum of elenolic acid …
Number of citations: 36 pubs.acs.org
F Paiva-Martins, J Fernandes, V Santos… - Journal of Agricultural …, 2010 - ACS Publications
… hydroxytyrosol, and the oleuropein aglycones 3,4-dihydroxyphenylethanol−elenolic acid (3,4-DHPEA-EA) and 3,4-dihydroxyphenylethanol−elenolic acid dialdehyde (3,4-DHPEA-EDA), …
Number of citations: 68 pubs.acs.org
ME Czerwińska, AK Kiss, M Naruszewicz - Food chemistry, 2014 - Elsevier
… -elenolic acid), the dialdehydic form of decarboxymethyl elenolic acid linked to hydroxytyrosol (3,4-DHPEA-EDA; 3,4-dihydroxyphenylethanol-elenolic acid dialdehyde named oleacein, …
Number of citations: 44 www.sciencedirect.com
A Starzyńska-Janiszewska, C Fernández-Fernández… - Antioxidants, 2022 - mdpi.com
… augment the concentration of elenolic acid derivatives (65.3% … of elenolic acid glucoside isomer c, the rest of elenolic acid … These authors showed as elenolic acid is able to reduce the …
Number of citations: 3 www.mdpi.com
A Salamanca, P Almodóvar, I Jarama… - Antiviral Chemistry …, 2021 - journals.sagepub.com
… Thus, the aim of this study was to test the anti-influenza activity of a standardized olive leaf extract rich in elenolic acid (EA), Isenolic ® , compared with oseltamivir. Isenolic ® extract was …
Number of citations: 5 journals.sagepub.com
FN Bazoti, E Gikas, C Puel, V Coxam… - Journal of Agricultural …, 2005 - ACS Publications
… determination of olive oil bioactive components, elenolic acid, hydroxytyrosol, and tyrosol, in rat … The limit of detection was in the mid picogram level for tyrosol and elenolic acid (300 pg) …
Number of citations: 24 pubs.acs.org
Y Wang, Y Wu, A Wang, A Wang, H Alkhalidy… - Frontiers in …, 2022 - frontiersin.org
… Here, we report that elenolic acid (EA), a small molecule, is such a dual-action agent. we show that EA dose-dependently stimulates GLP-1 secretion in mouse clonal L-cells and …
Number of citations: 7 www.frontiersin.org
RT Brown, CL Chapple, DM Duckworth… - Journal of the Chemical …, 1976 - pubs.rsc.org
… Partly on the basis of a conversion into ajmalicine (8c), the structure of elenolic acid was recently … As anticipated, the formation of elenolic acid itself occurs by spontaneous …
Number of citations: 13 pubs.rsc.org
M Mattonai, A Vinci, I Degano, E Ribechini… - Natural product …, 2019 - Taylor & Francis
Full article: Olive mill wastewaters: quantitation of the phenolic content and profiling of elenolic acid derivatives using HPLC-DAD and HPLC/MS2 with an embedded polar group …
Number of citations: 7 www.tandfonline.com
P Rovellini - Riv. Ital. Sost. Grasse, 2008 - researchgate.net
… Applying the analytical method overdescribed for the quantitative evaluation of elenolic acid and oxidized elenolic acid in different samples of extra virgin olive, it was possible to built …
Number of citations: 8 www.researchgate.net

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